Cas no 455-37-8 (3-Fluorobenzamide)
3-Fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluorobenzamide
- Benzamide,m-fluoro- (6CI,7CI,8CI)
- 3-Carbamoyl-1-fluorobenzene
- NSC97485
- m-Fluorobenzamide
- Benzamide, 3-fluoro-
- 3-Fluoro-benzamide
- Benzamide, m-fluoro-
- YPIGHNIIXYSPKF-UHFFFAOYSA-N
- 3-fluoranylbenzamide
- KSC492M7T
- YPIGHNIIXYSPKF-UHFFFAOYSA-
- SBB086055
- BDBM50106199
- STL293552
- 6281AB
- AS00830
- VZ35088
- SY016219
- UNII-TB4FW47464
- AKOS008937871
- NS00043595
- MFCD00007983
- CHEMBL125759
- F0266
- InChI=1/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
- DTXSID20196535
- NSC-97485
- D71217
- SCHEMBL284142
- PS-9069
- TB4FW47464
- FT-0615714
- EINECS 207-247-5
- A826840
- 455-37-8
- CS-0088533
- 3-Fluorobenzamide, 99%
- NSC 97485
- DTXCID60119026
-
- MDL: MFCD00007983
- Inchi: 1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
- InChI Key: YPIGHNIIXYSPKF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(N)=O)=C1
- BRN: 1859858
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.2099 (estimate)
- Melting Point: 129-132 °C (lit.)
- Boiling Point: 238.4 ℃ at 760 mmHg
- Flash Point: 98℃
- Refractive Index: 1.538
- PSA: 43.09000
- LogP: 1.62490
- Solubility: Not determined
3-Fluorobenzamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
3-Fluorobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006180-1g |
3-Fluorobenzamide |
455-37-8 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 006180-10g |
3-Fluorobenzamide |
455-37-8 | 99% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 006180-25g |
3-Fluorobenzamide |
455-37-8 | 99% | 25g |
£36.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156683-5G |
3-Fluorobenzamide |
455-37-8 | >97.0%(HPLC) | 5g |
¥116.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156683-25G |
3-Fluorobenzamide |
455-37-8 | >97.0%(HPLC) | 25g |
¥334.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156683-100g |
3-Fluorobenzamide |
455-37-8 | >97.0%(HPLC) | 100g |
¥964.90 | 2023-09-02 | |
| TRC | F598098-250mg |
3-Fluorobenzamide |
455-37-8 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598098-500mg |
3-Fluorobenzamide |
455-37-8 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598098-2.5g |
3-Fluorobenzamide |
455-37-8 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 190691-10G |
3-Fluorobenzamide |
455-37-8 | 99% | 10G |
497.84 | 2021-05-17 |
3-Fluorobenzamide Production Method
Production Method 1
1.2 Reagents: Sodium fluoride Solvents: Diethyl ether ; neutralized
3-Fluorobenzamide Raw materials
3-Fluorobenzamide Preparation Products
3-Fluorobenzamide Related Literature
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1. Regioselective magnesiations of functionalized arenes and heteroarenes using TMP2Mg in hydrocarbonsAndreas Hess,Nurtalya Alandini,Hasret C. Guelen,Jan P. Prohaska,Paul Knochel Chem. Commun. 2022 58 8774
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Nouria Laidaoui,Mian He,Douniazad El Abed,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 62866
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Balu Ramesh,Masilamani Jeganmohan Chem. Commun. 2021 57 3692
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Showkat Ahmad Bhat,Mohammad Yaqoob Bhat,Suhail A. Rather,Ifshana Gani,Khursheed Ahmad Bhat,Qazi Naveed Ahmed Org. Biomol. Chem. 2022 20 8197
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Shi-Biao Tang,Xiao-Pan Fu,Gao-Rong Wu,Li-Li Zhang,Ke-Zuan Deng,Jin-Yue Yang,Cheng-Cai Xia,Ya-Fei Ji Org. Biomol. Chem. 2020 18 7922
Additional information on 3-Fluorobenzamide
Introduction to 3-Fluorobenzamide (CAS No. 455-37-8)
3-Fluorobenzamide, also known by its CAS registry number CAS No. 455-37-8, is an organic compound with the molecular formula C7H5FNO. This compound belongs to the class of aromatic amides, where a benzene ring is substituted with a fluorine atom at the meta position and an amide group (-CONH2) at the para position relative to the fluorine substitution. The compound is widely recognized in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique chemical properties and versatile applications.
The synthesis of 3-Fluorobenzamide typically involves the reaction of 3-fluoroaniline with an appropriate acid chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the amide bond. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, leveraging transition metal catalysts or enzyme-mediated reactions to enhance yield and selectivity.
3-Fluorobenzamide has garnered significant attention in drug discovery due to its role as a bioisostere in medicinal chemistry. The fluorine substitution at the meta position imparts unique electronic and steric properties, making it a valuable building block for designing bioactive molecules. For instance, studies have shown that 3-fluorobenzamide derivatives exhibit potential anti-inflammatory, antitumor, and antimicrobial activities, highlighting their therapeutic potential across diverse disease states.
In addition to its role in pharmaceuticals, 3-fluorobenzamide has found applications in materials science as a precursor for advanced materials such as polyamides and fluoropolymers. Its ability to form stable amide bonds makes it a key component in synthesizing high-performance polymers with tailored mechanical and thermal properties.
The latest research on CAS No. 455-37-8 has focused on its use in green chemistry initiatives. Scientists have explored its application as a sustainable reagent in organic transformations, particularly in asymmetric catalysis and enantioselective synthesis. These studies underscore its potential to contribute to more eco-friendly chemical processes while maintaining high yields and product quality.
In conclusion, 3-fluorobenzamide (CAS No. 455-37-8) stands out as a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties, coupled with ongoing research into novel synthetic methods and applications, ensure its continued relevance in advancing modern chemistry and materials science.
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